

Spectroscopic Data for Ethyl Isocyanate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl isocyanate** (C₃H₅NO), a key reagent in synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for **ethyl isocyanate**.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **Ethyl Isocyanate**

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
3.33	Quartet (q)	2H	-CH ₂ -
1.29	Triplet (t)	3H	-СН₃

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]



Table 2: 13C NMR Spectroscopic Data for Ethyl Isocyanate

Chemical Shift (δ) [ppm]	Assignment
121.4	-N=C=O
42.1	-CH ₂ -
14.5	-CH₃

Solvent: CDCl3

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

A sample of **ethyl isocyanate** is dissolved in deuterated chloroform (CDCl₃). For ¹H NMR, approximately 5-25 mg of the compound is used, while for ¹³C NMR, a more concentrated solution of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time. The solution is then filtered into a 5 mm NMR tube. The spectrum is recorded on a 90 MHz NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for **Ethyl Isocyanate**



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2250 - 2285	Strong, Sharp	Asymmetric N=C=O stretch
~2980	Medium	C-H stretch (aliphatic)
~1450	Medium	C-H bend (aliphatic)

Sample Preparation: Liquid Film

The most characteristic feature in the IR spectrum of **ethyl isocyanate** is the strong, sharp absorption band corresponding to the asymmetric stretch of the isocyanate functional group, which typically appears in the range of 2250-2285 cm⁻¹. A combination band for this stretch has also been observed around 2260 cm⁻¹.[2]

Experimental Protocol

Liquid Film IR Spectroscopy:

A drop of neat **ethyl isocyanate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then pressed together to form a thin liquid film. The assembled plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean plates is typically run first and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Data Presentation

Table 4: Mass Spectrometry Data (Electron Ionization) for Ethyl Isocyanate



m/z	Relative Intensity (%)	Proposed Fragment
71	60.6	[CH₃CH₂NCO]+ (Molecular Ion)
56	100.0	[CH₂NCO] ⁺
42	8.8	[NCO]+
29	3.5	[CH₃CH₂] ⁺
28	18.8	[CH ₂ =CH ₂]+
27	11.3	[C ₂ H ₃] ⁺

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocol

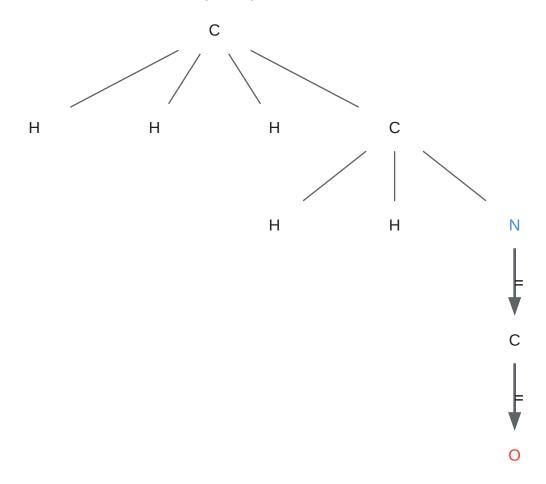
Electron Ionization Mass Spectrometry:

A small amount of **ethyl isocyanate** is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio. A detector then records the abundance of each ion.

Visualizations Molecular Structure



Ethyl Isocyanate Structure

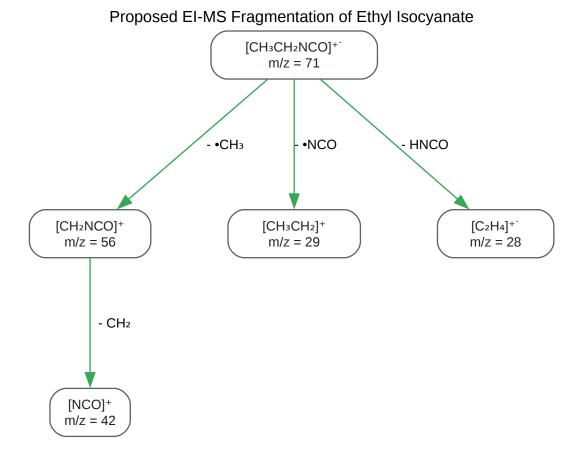


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Caption: Molecular structure of ethyl isocyanate.

Mass Spectrometry Fragmentation Pathway





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Caption: Key fragmentation pathways of **ethyl isocyanate** in EI-MS.

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References

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